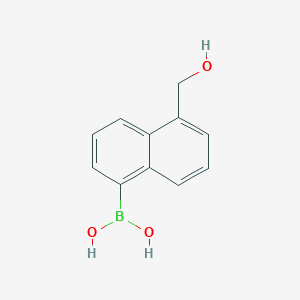
(5-(Hydroxymethyl)naphthalen-1-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(Hydroxymethyl)naphthalen-1-yl)boronic acid is an aromatic boronic acid compound with the molecular formula C11H11BO3 and a molecular weight of 202.01 g/mol . This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Hydroxymethyl)naphthalen-1-yl)boronic acid typically involves the borylation of aryl Grignard reagents. One common method is the electrophilic borylation of aryl Grignard reagents prepared from aryl bromides by direct insertion of magnesium in the presence of lithium chloride (LiCl) or by magnesium/bromine exchange with isopropylmagnesium chloride-lithium chloride (iPrMgCl·LiCl). This method enables the synthesis of various aryl boronic acids in excellent yields at 0°C .
Industrial Production Methods
Industrial production methods for boronic acids, including this compound, often involve large-scale Suzuki-Miyaura coupling reactions. These reactions are favored due to their mild reaction conditions, functional group tolerance, and the stability of the organoboron reagents .
Chemical Reactions Analysis
Types of Reactions
(5-(Hydroxymethyl)naphthalen-1-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the hydroxymethyl group to a carboxylic acid group.
Reduction: The compound can be reduced to form various derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Palladium catalysts are commonly employed in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield naphthalene-1-carboxylic acid derivatives .
Scientific Research Applications
(5-(Hydroxymethyl)naphthalen-1-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (5-(Hydroxymethyl)naphthalen-1-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other Lewis bases. This property is exploited in various applications, such as sensing and catalysis. The compound can interact with molecular targets through its boronic acid group, which can form stable complexes with diols and other nucleophiles .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 4-(Hydroxymethyl)phenylboronic acid
- 2-Naphthylboronic acid
Uniqueness
(5-(Hydroxymethyl)naphthalen-1-yl)boronic acid is unique due to its specific structure, which combines the naphthalene ring with a hydroxymethyl group and a boronic acid group. This combination provides unique reactivity and selectivity in various chemical reactions, making it a valuable compound in organic synthesis and other applications .
Properties
Molecular Formula |
C11H11BO3 |
|---|---|
Molecular Weight |
202.02 g/mol |
IUPAC Name |
[5-(hydroxymethyl)naphthalen-1-yl]boronic acid |
InChI |
InChI=1S/C11H11BO3/c13-7-8-3-1-5-10-9(8)4-2-6-11(10)12(14)15/h1-6,13-15H,7H2 |
InChI Key |
FBSVRSVWEMAGNK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C=CC=C(C2=CC=C1)CO)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















